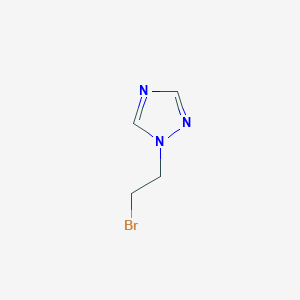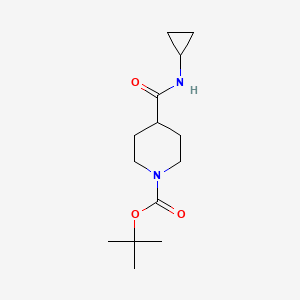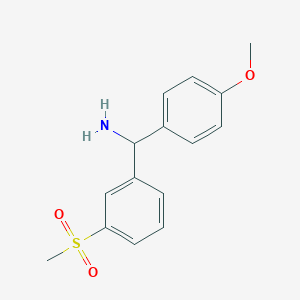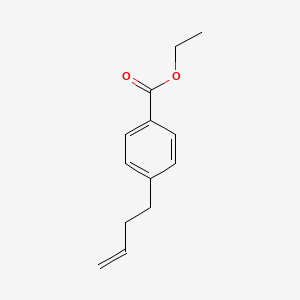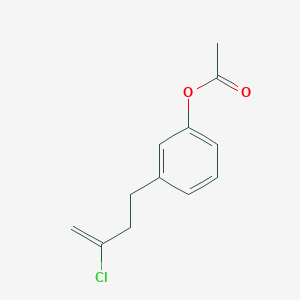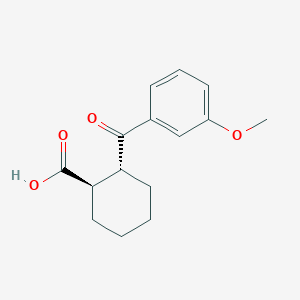
4-Fluoro-3'-iodobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3’-iodobenzophenone is a compound that belongs to the category of organic heterocyclic compounds. It has a molecular formula of C13H8FIO and a molecular weight of 326.1 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3’-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluorophenyl group and a 3-iodophenyl group . The presence of the halogens fluorine and iodine likely imparts unique electronic and steric properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3’-iodobenzophenone include a molecular weight of 326.1 g/mol . The density is 1.682g/cm3, and the boiling point is 386.4ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Fluorophenols in Methanogenic Cultures
- Research Context: The study by Londry and Fedorak (1993) examined fluorophenols, including the effects of fluorophenols on phenol transformation in methanogenic cultures. It's relevant to 4-Fluoro-3'-iodobenzophenone due to the study of fluoro compounds in environmental settings (Londry & Fedorak, 1993).
Anaerobic Transformation in Phenol-Degrading Cultures
- Insights on Phenol to Benzoate Transformation: Research by Genthner, Townsend, and Chapman (1989) sheds light on the transformation of phenol to benzoate in anaerobic conditions, which may be relevant for understanding the environmental impact and breakdown of compounds like 4-Fluoro-3'-iodobenzophenone (Genthner, Townsend, & Chapman, 1989).
Optical Properties of Fluoro-Benzophenone Derivatives
- Study of Electronic and Vibrational Properties: Pegu et al. (2017) conducted a theoretical investigation on the properties of 4-fluoro-4-hydroxybenzophenone, a compound structurally similar to 4-Fluoro-3'-iodobenzophenone. This study is significant for understanding the opto-electronic and nonlinear properties of such compounds, which could be relevant in materials science (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).
Synthesis of Fluorinated Phthalazinone Monomer
- High-Performance Polymers: Xiao et al. (2003) focused on synthesizing and characterizing fluorinated phthalazinone monomers, including those related to 4-Fluoro-3'-iodobenzophenone. These polymers have potential applications in engineering plastics and membrane materials due to their solubility and thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).
Use of Fluorinated Compounds in Methanogenic Cultures
- Detection of Aromatic Metabolites: Another study by Londry and Fedorak (1993) explored the use of fluorinated compounds to detect aromatic metabolites in methanogenic cultures. This research provides insights into the environmental behavior and degradation of fluorinated compounds (Londry & Fedorak, 1993).
Fluorogenic Chemosensor for Al3+ Detection
- Living Cell Imaging Application: Research by Ye et al. (2014) developed a fluorogenic chemosensor for Al3+ detection, which is relevant to understanding the application of fluorinated compounds in biochemical sensing and imaging (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).
Synthesis of Fluorine-Containing Thiadiazolotriazinones
- Potential Antibacterial Agents: Holla, Bhat, and Shetty (2003) synthesized fluorine-containing thiadiazolotriazinones, demonstrating the role of fluorophenyl groups, similar to those in 4-Fluoro-3'-iodobenzophenone, in developing new biologically active molecules (Holla, Bhat, & Shetty, 2003).
Propiedades
IUPAC Name |
(4-fluorophenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZADNMJQJUFBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641517 |
Source


|
| Record name | (4-Fluorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395-11-9 |
Source


|
| Record name | (4-Fluorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)

